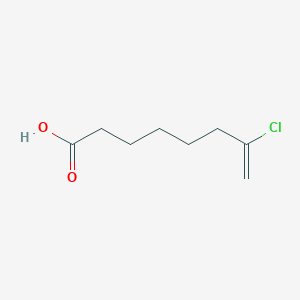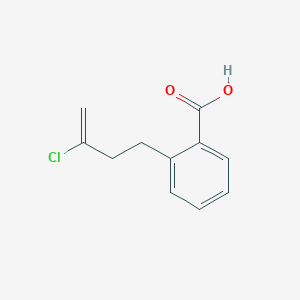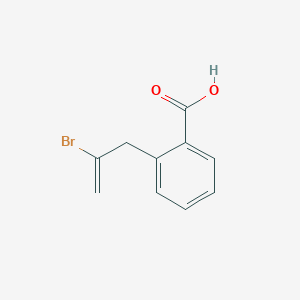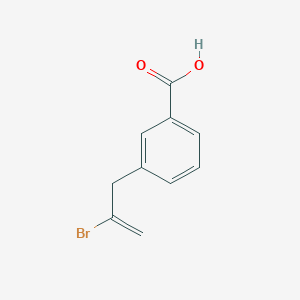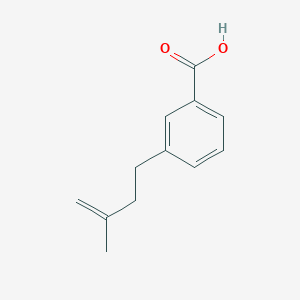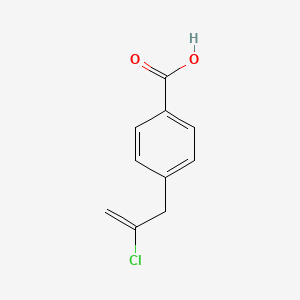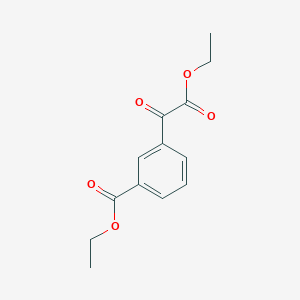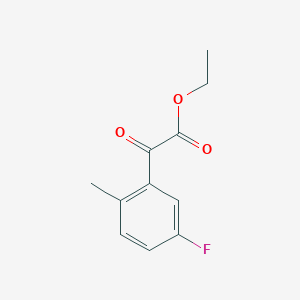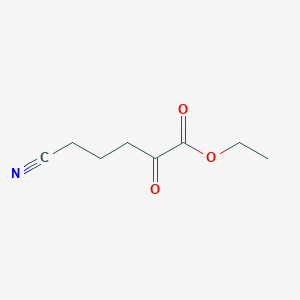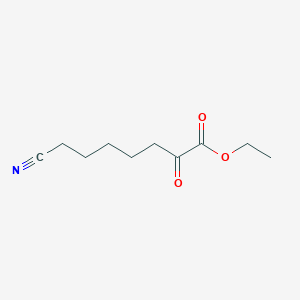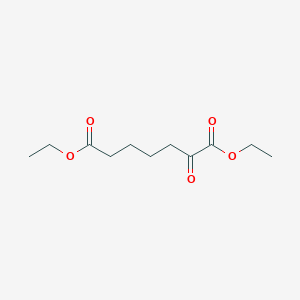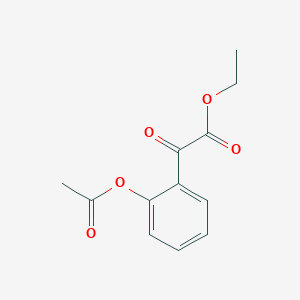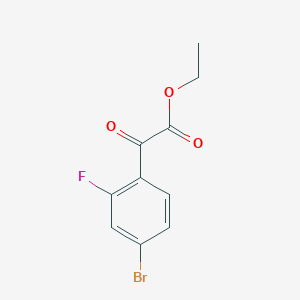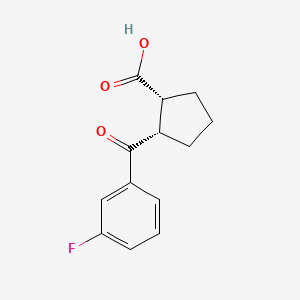
cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-15-3 and a molecular weight of 236.24 . The IUPAC name for this compound is (1R,2S)-2-(3-fluorobenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H13FO3 . It is not chirally pure as it contains a mixture of enantiomers .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Method Development for Metabolite Detection
A method involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry was developed to determine various metabolites, including similar cyclopropane carboxylic acids, in human urine. This method aids in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).
Separation of Isomers
High-performance liquid chromatography was used to separate isomers of similar compounds like cis- and trans-2-amino-cyclopentane-1-carboxylic acids. This technique is essential for analyzing the stereochemistry of these compounds (Péter & Fülöp, 1995).
Synthetic Chemistry Applications
Synthesis of Dihydropyrimidin-4(3H)-one Enantiomers
Research on the synthesis of dihydropyrimidin-4(3H)-one enantiomers from racemic cis-2-amino-1-cyclopentane-carboxylic acid highlights the potential of cyclopentane-carboxylic acids in creating stereochemically complex molecules (Szakonyi et al., 1998).
Synthesis of Antibiotics
A study demonstrated the synthesis of cispentacin, an antifungal antibiotic, using a cyclopentane-carboxylic acid derivative. This shows the utility of cyclopentane-carboxylic acids in pharmaceutical synthesis (Davies et al., 1994).
Biochemical Research
Exploring Isosteres for Drug Design
Cyclopentane-1,3-diones, structurally similar to cyclopentane-carboxylic acids, were studied as potential carboxylic acid isosteres. This research could inform the use of cyclopentane-carboxylic acid derivatives in designing more effective drugs (Ballatore et al., 2011).
In Vivo Studies on Antiviral Effects
RWJ-270201, a compound structurally related to cyclopentane-carboxylic acids, demonstrated significant inhibitory effects against influenza virus in mice. This suggests the potential application of cyclopentane-carboxylic acid derivatives in antiviral therapies (Sidwell et al., 2001).
Environmental and Toxicology Studies
- Monitoring Environmental Exposure: Methods using gas chromatography-mass spectrometry were developed to measure metabolites of pyrethroids, including compounds structurally related to cyclopentane-carboxylic acids, in human urine. This aids in assessing environmental exposure and potential toxicity (Leng & Gries, 2005).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRHYHQPXIURO-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641314 |
Source


|
| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-15-3 |
Source


|
| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

